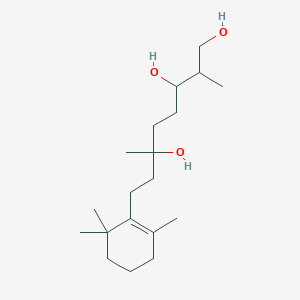
N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group attached to a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide typically involves the reaction of 3-ethylphenylamine with 2-methylphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide can undergo oxidation reactions, particularly at the benzylic position of the ethyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated amides
Scientific Research Applications
Chemistry: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its ability to modulate biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
N-(3-Ethylphenyl)-4-fluorobenzamide: This compound shares a similar structural framework but differs in the substitution pattern on the benzene ring.
N-(1-Naphthyl)-N’-(3-ethylphenyl)-N’-methylguanidine: This compound is a guanidine derivative with similar pharmacological properties.
Uniqueness: N-(3-Ethylphenyl)-2-methyl-N~2~-phenylalaninamide is unique due to its specific substitution pattern and the presence of both ethyl and phenylalanine moieties
Properties
CAS No. |
90304-74-8 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-anilino-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C18H22N2O/c1-4-14-9-8-12-16(13-14)19-17(21)18(2,3)20-15-10-6-5-7-11-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
InChI Key |
QWPKPVVIGGSFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



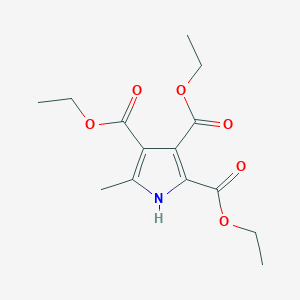
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
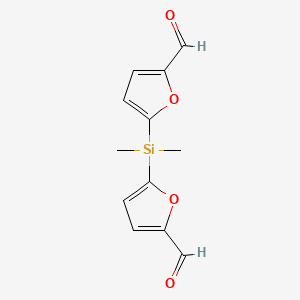
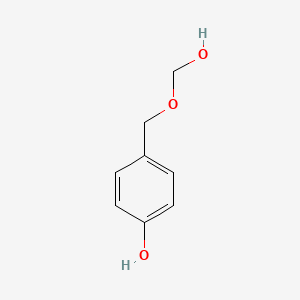
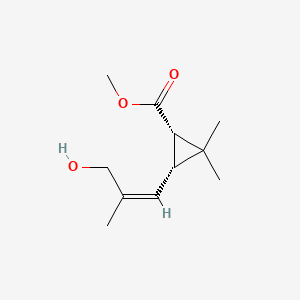

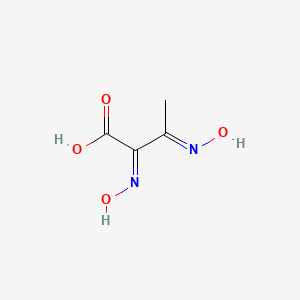
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
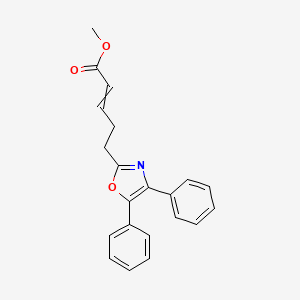
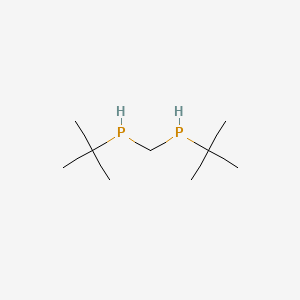
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
